

Spectroscopic and Synthetic Profile of 3,4-Dimethoxyphenylglyoxal Hydrate: A Technical Guide

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Compound of Interest

Compound Name:

3,4-Dimethoxyphenylglyoxal
hydrate

Cat. No.:

B3021896

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This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for **3,4-Dimethoxyphenylglyoxal hydrate**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details available spectroscopic data, outlines experimental protocols for its characterization, and provides a representative synthetic pathway.

Chemical Structure and Properties

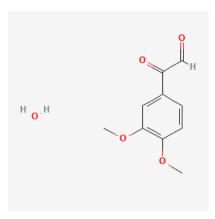
IUPAC Name: 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde hydrate[1]

Molecular Formula: C10H12O5

Molecular Weight: 212.20 g/mol [1]

Structure:





(Image Source: PubChem CID 44118538)

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,4-Dimethoxyphenylglyoxal hydrate**. Where experimental data is not publicly available, typical or predicted values for structurally similar compounds are provided for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (δ) in ppm. Actual experimental values may vary based on solvent and other conditions.

Table 1: Predicted ¹H NMR Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.6	S	1H	Aldehydic proton (- CHO)
~7.5	d	1H	Aromatic proton (ortho to C=O)
~7.3	dd	1H	Aromatic proton (ortho/para to OCH₃)
~6.9	d	1H	Aromatic proton (ortho to OCH₃)
~5.5	S	2H	Gem-diol protons (- CH(OH) ₂) of hydrate
3.92	S	3H	Methoxy protons (- OCH₃)
3.88	S	3H	Methoxy protons (- OCH₃)

Table 2: Predicted ¹³C NMR Data



Chemical Shift (ppm)	Assignment	
~190	Carbonyl carbon (ketone, C=O)	
~185	Carbonyl carbon (aldehyde, C=O)	
~154	Aromatic carbon (C-OCH₃)	
~149	Aromatic carbon (C-OCH₃)	
~127	Aromatic carbon (C-C=O)	
~124	Aromatic carbon (CH)	
~111	Aromatic carbon (CH)	
~110	Aromatic carbon (CH)	
~93	Gem-diol carbon (-CH(OH) ₂) of hydrate	
56.2	Methoxy carbon (-OCH₃)	
55.9	Methoxy carbon (-OCH₃)	

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad	O-H stretch (hydrate)
3010-2900	Medium	C-H stretch (aromatic and methoxy)
2850, 2750	Medium	C-H stretch (aldehyde)
~1730	Strong	C=O stretch (aldehyde)
~1680	Strong	C=O stretch (ketone, conjugated)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1270-1200	Strong	C-O stretch (aryl ether)
~1140	Strong	C-O stretch (methoxy)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
212	5	[M+H ₂ O] ⁺ (Molecular ion of the hydrate is often not observed directly)
194	40	[M] ⁺ (Parent glyoxal)
165	100	[M-CHO]+ (Loss of formyl radical)
137	30	[M-CHO-CO]+ (Loss of formyl and carbonyl)
109	15	Further fragmentation
77	20	Aromatic fragments



UV-Visible (UV-Vis) Spectroscopy

Note: The following are typical absorption maxima (λ max) for similar aromatic carbonyl compounds in a non-polar solvent.

Table 5: UV-Vis Absorption Data

λmax (nm)	Molar Absorptivity (ε)	Transition
~230	High	$\pi \to \pi$
~280	Medium	$\pi \to \pi$
~320	Low	n → π*

Experimental Protocols Synthesis of 3,4-Dimethoxyphenylglyoxal Hydrate

A plausible synthesis involves the oxidation of 3,4-dimethoxybenzaldehyde.

Reaction Scheme: 3,4-dimethoxybenzaldehyde \rightarrow 3,4-Dimethoxyphenylglyoxal \rightarrow 3,4-Dimethoxyphenylglyoxal hydrate

Materials:

- 3,4-dimethoxybenzaldehyde
- Selenium dioxide (SeO₂)
- Dioxane
- Water
- Activated charcoal
- Celite

Procedure:



- A solution of 3,4-dimethoxybenzaldehyde in aqueous dioxane is prepared in a round-bottom flask equipped with a reflux condenser.
- A stoichiometric amount of selenium dioxide is added portion-wise to the solution.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The precipitated black selenium is removed by filtration through a pad of Celite.
- The filtrate is treated with activated charcoal to remove colored impurities and filtered again.
- The solvent is removed under reduced pressure to yield the crude 3,4dimethoxyphenylglyoxal.
- The crude product is then recrystallized from an appropriate solvent system (e.g., water or ethanol/water) to yield the purified 3,4-Dimethoxyphenylglyoxal hydrate as a crystalline solid.

FT-IR Spectroscopy (KBr Pellet Method)

- Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.
- About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar.[2]
- The sample and KBr are thoroughly mixed by grinding until a fine, homogeneous powder is obtained.[2]
- The mixture is transferred to a pellet-forming die.[2]
- The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3][4]
- The pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer.



- A background spectrum of a pure KBr pellet is recorded.
- The sample spectrum is then recorded and corrected against the background.

Electron Ionization Mass Spectrometry (EI-MS)

- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- In the ion source, the sample molecules in the vapor phase are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]
- This causes the molecules to ionize and fragment.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector measures the abundance of each ion, generating the mass spectrum.

UV-Vis Spectroscopy

- A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a volumetric flask.[7]
- A series of dilutions are made from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- A quartz cuvette is filled with the pure solvent to serve as a blank.
- The spectrophotometer is zeroed with the blank cuvette.
- The blank is replaced with a cuvette containing one of the sample dilutions.
- The absorbance is measured over the desired wavelength range (e.g., 200-400 nm for this compound).
- This process is repeated for the other dilutions.

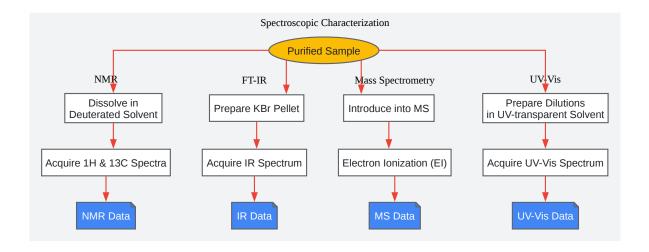


Diagrams



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Caption: Synthetic workflow for **3,4-Dimethoxyphenylglyoxal hydrate**.



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Caption: Workflow for spectroscopic analysis of the compound.



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